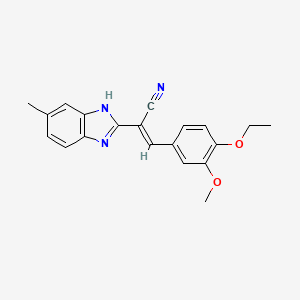![molecular formula C9H7FN4O2 B5333890 [5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5333890.png)
[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetic acid
Übersicht
Beschreibung
[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetic acid is a useful research compound. Its molecular formula is C9H7FN4O2 and its molecular weight is 222.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 222.05530364 g/mol and the complexity rating of the compound is 266. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Applications
- [5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetic acid and related compounds have been studied for their potential applications in various fields. Maxwell et al. (1984) synthesized a series of 5-aryl-2H-tetrazoles and 5-aryl-2H-tetrazole-2-acetic acids, exploring their potential as superoxide scavengers and anti-inflammatory agents. However, their effectiveness as in vivo anti-inflammatory agents was not confirmed (Maxwell, Wasdahl, Wolfson, & Stenberg, 1984).
Biological Activities
- A study by Oliveira et al. (2017) on a new pyrazole derivative, closely related to this compound, investigated its analgesic, anti-inflammatory, and vasorelaxant effects. This research is significant for understanding the pharmacological properties of related tetrazole compounds (Oliveira et al., 2017).
Radiopharmaceutical Applications
- Tetrazoles, including [1-14 C]2-(1H-Tetrazol-5-yl)acetic acid, have been synthesized for use in metabolic profiling studies, indicating potential applications in radiopharmaceutical research. This underscores the importance of tetrazole derivatives in drug development and diagnostic research (Maxwell & Tran, 2017).
Anti-inflammatory and Analgesic Properties
- Khalifa and Abdelbaky (2008) synthesized new imidazolyl acetic acid derivatives with structures similar to this compound and evaluated their anti-inflammatory and analgesic activities. This research contributes to the understanding of the medicinal potential of tetrazole-based compounds (Khalifa & Abdelbaky, 2008).
Luminescent Materials
- Shen et al. (2016) explored the use of bifunctional tetrazolecarboxylate ligands, including derivatives similar to this compound, in the formation of lanthanum complexes. These complexes demonstrated potential as materials for optical applications due to their luminescent properties (Shen et al., 2016).
Corrosion Inhibition
- Tetrazole derivatives have been studied for their potential as corrosion inhibitors in chloride solutions, highlighting another application area for compounds like this compound (Zucchi, Trabanelli, & Fonsati, 1996).
Pharmaceutical Development
- Research into the polymorphism of certain pharmaceutical compounds, including those structurally similar to this compound, is essential for drug development, as shown by Katrincic et al. (2009). This study highlights the importance of solid-state characterization in selecting suitable polymorphs for pharmaceutical applications (Katrincic, Sun, Carlton, Diederich, Mueller, & Vogt, 2009).
Eigenschaften
IUPAC Name |
2-[5-(2-fluorophenyl)tetrazol-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN4O2/c10-7-4-2-1-3-6(7)9-11-13-14(12-9)5-8(15)16/h1-4H,5H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHIZTMVCWOYBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(N=N2)CC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-N-({1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}methyl)acetamide](/img/structure/B5333815.png)
![1-[2-(dimethylamino)ethyl]-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5333821.png)

![1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-N,N-dimethyl-4-azepanamine](/img/structure/B5333852.png)

![2-(6-methoxy-2-naphthyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B5333863.png)
![N-{3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]phenyl}thiophene-2-carboxamide](/img/structure/B5333864.png)

![N'-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-N,N-dimethylsulfamide](/img/structure/B5333873.png)
![N-[3-(acetylamino)phenyl]-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5333884.png)
![5-amino-3-[1-cyano-2-(2,4,5-trimethylphenyl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5333885.png)
![2,3,5-trimethyl-7-[4-(4-pyridinyl)-1,4-diazepan-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5333892.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5333902.png)
![2-[4-(2-pyridinyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5333908.png)
